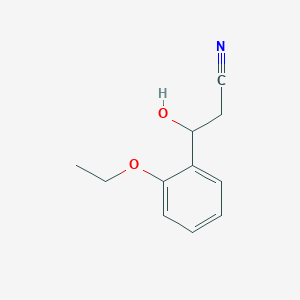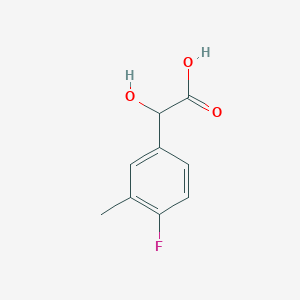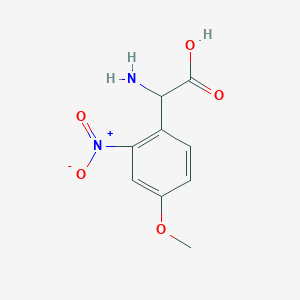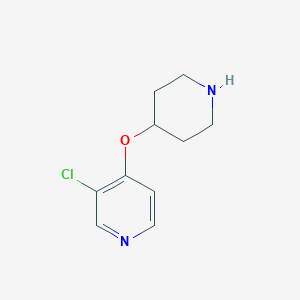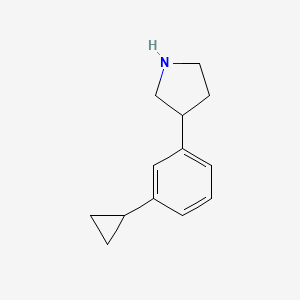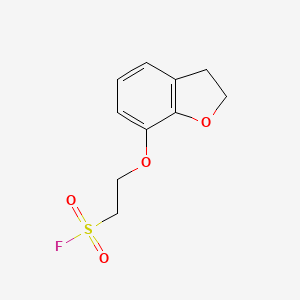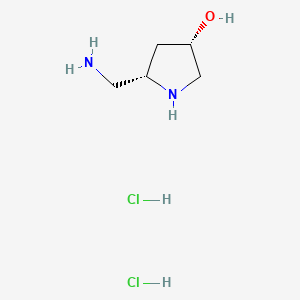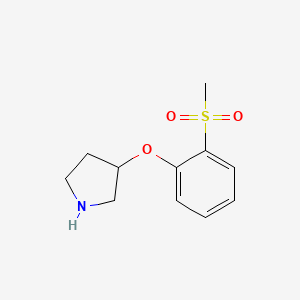
3-(2-Methanesulfonylphenoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methanesulfonylphenoxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-methanesulfonylphenoxy group
Métodos De Preparación
The synthesis of 3-(2-Methanesulfonylphenoxy)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methanesulfonylphenol with pyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Análisis De Reacciones Químicas
3-(2-Methanesulfonylphenoxy)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a phenoxy-pyrrolidine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Methanesulfonylphenoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methanesulfonylphenoxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
3-(2-Methanesulfonylphenoxy)pyrrolidine can be compared with other similar compounds, such as:
3-(2-Methylsulfonylphenoxy)pyrrolidine: Similar structure but with a methyl group instead of a methanesulfonyl group.
3-(2-Chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of a methanesulfonyl group.
3-(2-Nitrophenoxy)pyrrolidine: Features a nitro group instead of a methanesulfonyl group. These compounds share the pyrrolidine and phenoxy moieties but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
3-(2-methylsulfonylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)11-5-3-2-4-10(11)15-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
Clave InChI |
YUXMDQDTEXCPSF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
